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Ammonium titanyl oxalate monohydrate

Cat. No.: B12061679
M. Wt: 296.01 g/mol
InChI Key: NEZNIVWAEMNBAJ-UHFFFAOYSA-N
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Description

Significance in Contemporary Chemical Science

In modern chemical science, ammonium (B1175870) titanyl oxalate (B1200264) monohydrate is recognized for its multifaceted utility. It is a key reagent in the synthesis of advanced materials, particularly in the production of titanium dioxide (TiO₂) nanoparticles, thin films, and functional ceramics for electronic, optoelectronic, and optical applications. samaterials.com The compound's structure, featuring oxalate ligands chelating a central titanium atom, makes it an excellent precursor because the oxalate groups can be removed at relatively low temperatures, yielding highly reactive and pure titanium oxide. cymitquimica.comamericanelements.com

The significance of this compound extends to several areas:

Precursor for Nanomaterials: It is extensively used as a precursor for synthesizing various polymorphs of titanium dioxide, such as anatase, rutile, and brookite, with controlled morphology and crystal size. researchgate.net The ability to tune these properties is critical for applications in photocatalysis, sensors, and energy storage.

Catalysis: The compound itself can act as a catalyst in certain organic reactions, including esterification and acylation. samaterials.com Furthermore, the TiO₂ derived from it is a widely studied photocatalyst.

Optical and Electronic Materials: Its yellow crystalline structure has led to its use in preparing optical materials like filters. samaterials.com The resulting titanium-based materials are integral to various electronic and optoelectronic devices. samaterials.com

Analytical Chemistry: Due to its complex-forming nature, it is employed in the detection and analysis of metal ions. samaterials.com

Industrial Applications: In the textile industry, it serves as a mordant, improving the quality and uniformity of dyeing processes. samaterials.com

Below is a table summarizing the key chemical properties of ammonium titanyl oxalate monohydrate.

PropertyValue
Chemical Formula (NH₄)₂TiO(C₂O₄)₂·H₂O
Molecular Weight 294.02 g/mol
Appearance White to light beige crystalline powder
CAS Number 10580-03-7
Solubility Soluble in water

Data sourced from multiple references. samaterials.comamericanelements.comthermofisher.comfishersci.fr

Historical Context of Oxalato-Titanate Compounds

The study of titanate compounds, which are generally inorganic compounds containing titanium oxides, dates back to the late 18th century with the discovery of titanium itself by William Gregor in 1791. americanelements.comwikipedia.org The element was named by Martin Heinrich Klaproth after the Titans of Greek mythology. wikipedia.org Early research focused on simple oxides, but the field expanded to include more complex structures.

Oxalate complexes, known for their ability to form stable chelates with metal ions, have been a subject of interest for well over a century. nih.govresearchgate.net The combination of titanium and oxalate ligands led to the development of oxalato-titanate compounds. These complexes were investigated for their interesting coordination chemistry and as a means to handle and purify titanium in aqueous solutions. utwente.nl

Crystal structure studies on titanium(IV) complexes revealed that many, including so-called "titanyl" compounds, are not monomers in the solid state but often form dimeric or tetrameric structures. utwente.nl For instance, the crystal structure of ammonium titanyl oxalate was found to consist of cyclic tetranuclear complexes. utwente.nl This understanding of the structural chemistry of oxalato-titanates has been crucial for their application, particularly in materials synthesis, where the structure of the precursor can influence the properties of the final product. The thermal decomposition of metal oxalates, including ammonium titanyl oxalate, has been a subject of study to understand the pathways to forming pure metal oxides. researchgate.net

Scope and Research Objectives

The primary research objective concerning this compound is its utilization as a precursor for the synthesis of titanium dioxide nanomaterials with precisely controlled characteristics. researchgate.net The scope of this research is broad, encompassing the fundamental study of its decomposition chemistry to the application of the resulting materials in cutting-edge technologies.

Key Research Objectives:

Control of TiO₂ Polymorphs: A major goal is to selectively synthesize the different crystalline phases of TiO₂ (anatase, rutile, and brookite) by controlling reaction conditions such as pH and temperature during the hydrothermal treatment or calcination of the ammonium titanyl oxalate precursor. researchgate.net For example, research has shown that anatase formation is favored at a low pH (around 2), while rutile is predominant at a pH between 4 and 6 when using an oxalate-based precursor. researchgate.net

Morphology and Size Control: Researchers aim to tailor the morphology of the resulting TiO₂ particles, creating structures like nanorods, nanoparticles, and flower-like assemblies. researchgate.netresearchgate.net The size and surface area of these particles are critical for their performance in applications like photocatalysis. researchgate.net

Enhancing Photocatalytic Activity: A significant area of research focuses on using the synthesized TiO₂ for environmental remediation, such as the degradation of pollutants. nih.gov For instance, TiO₂ nanoparticles derived from a titanium oxalate complex have been studied for the visible-light-driven photocatalytic reduction of CO₂ to methanol. researchgate.net

Development of Novel Sensors: The reactivity of ammonium titanyl oxalate with certain chemicals is being explored for sensor applications. Recent studies have shown its use in developing paper-based colorimetric sensors for detecting hydrogen peroxide vapor. acs.org The interaction between the compound and hydrogen peroxide induces a discernible colorimetric response and structural modifications that can be analyzed by techniques like X-ray Photoelectron Spectroscopy (XPS). acs.org

Detailed Research Findings:

The table below summarizes findings from research utilizing ammonium titanyl oxalate and related titanium oxalate precursors for the synthesis of advanced materials.

PrecursorSynthesis MethodKey FindingsApplication
Ammonium Titanyl OxalateDrop-casting on paper, exposure to vaporDevelopment of a colorimetric sensor for hydrogen peroxide. The interaction leads to a color change and oxidation of the titanium center. acs.orgChemical Sensing
Titanium Oxalate ComplexFacile Hydrothermal MethodThe titania phase (anatase, rutile, or brookite) can be tuned by adjusting the solution pH. researchgate.netPhotocatalysis
Titanium Oxalate Hydrate (B1144303)Hydrothermal in presence of alkali ionsSynthesis of mesoporous brookite TiO₂ with high specific surface area and controllable morphology. researchgate.netAdvanced Materials
Ammonium Titanyl OxalateThermal DecompositionThe thermal decomposition of ammonium titanyl oxalate is more stable than ammonium oxalate alone. researchgate.net This property is crucial for controlled synthesis of TiO₂.Materials Synthesis

This focused research underscores the compound's pivotal role in advancing materials science, with objectives aimed at creating functional materials for a sustainable and technologically advanced future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12N2O10Ti B12061679 Ammonium titanyl oxalate monohydrate

Properties

Molecular Formula

C4H12N2O10Ti

Molecular Weight

296.01 g/mol

IUPAC Name

azane;oxalic acid;oxotitanium;hydrate

InChI

InChI=1S/2C2H2O4.2H3N.H2O.O.Ti/c2*3-1(4)2(5)6;;;;;/h2*(H,3,4)(H,5,6);2*1H3;1H2;;

InChI Key

NEZNIVWAEMNBAJ-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.N.N.O.O=[Ti]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Ammonium Titanyl Oxalate Monohydrate

Direct Synthesis Routes of Ammonium (B1175870) Titanyl Oxalate (B1200264) Monohydrate

The direct synthesis of ammonium titanyl oxalate monohydrate can be achieved through carefully controlled chemical reactions involving titanium precursors, oxalic acid, and an ammonium source. These methods are designed to yield a product with high purity and specific crystalline characteristics.

Controlled Precipitation and Crystallization Techniques

A primary method for the synthesis of this compound involves the controlled precipitation from an aqueous solution. This technique relies on the reaction between a titanium compound, such as titanium tetrachloride (TiCl₄) or titanyl sulfate (B86663) (TiOSO₄), and oxalic acid in the presence of ammonia (B1221849). nih.govsciencepublishinggroup.com The process is meticulously managed to facilitate the formation of the desired crystalline product.

One established procedure begins with a cold, clear, hydrolyzed solution of titanium tetrachloride in water. sciencepublishinggroup.com To this solution, solid oxalic acid is dissolved, followed by the careful addition of ammonia. sciencepublishinggroup.com The introduction of a non-solvent, such as ethanol, without agitation, promotes slow crystallization. sciencepublishinggroup.com This careful, layered addition allows for the gradual formation of colorless, well-defined crystals of (NH₄)₂TiO(C₂O₄)₂·H₂O, which can be isolated with a high yield, reportedly around 80%. sciencepublishinggroup.com The resulting crystals are of a monoclinic structure. sciencepublishinggroup.com

The production of this compound generally involves the reaction of titanium compounds with oxalic acid and ammonium salts, after which the product is purified and dried to achieve its monohydrate form. researchgate.net

pH Control in Synthesis Protocols

The pH of the reaction mixture is a critical parameter in the synthesis of this compound, significantly influencing the outcome of the crystallization process. Precise pH control is essential for ensuring the formation of the desired product and preventing the precipitation of undesired species.

In a typical synthesis starting from a titanium tetrachloride solution, after the dissolution of oxalic acid, ammonia is added to adjust the pH to a specific range. sciencepublishinggroup.com Research has demonstrated that maintaining the pH of the solution between 1 and 2 is optimal for the successful synthesis of single crystals of ammonium titanyl oxalate. sciencepublishinggroup.com This narrow pH window ensures that the solution remains clear before the crystallization is induced by the addition of ethanol. sciencepublishinggroup.com

In other processes, such as those aimed at producing titanium lactate (B86563) solutions where titanium oxalate is an intermediate, a much higher pH of 9.0 is maintained by the simultaneous addition of an ammonium hydroxide (B78521) solution. chalcogen.ro This illustrates that the target pH is highly dependent on the final product being synthesized, and for the specific isolation of ammonium titanyl oxalate crystals, a more acidic environment is preferred. The control of pH is also a determining factor in the crystallization of other oxalate compounds, where it can influence the resulting crystalline species. youtube.com

Table 1: Key Parameters in the Direct Synthesis of this compound

ParameterConditionOutcome/SignificanceSource(s)
Titanium Precursor Titanium Tetrachloride (TiCl₄)Starting material for synthesis. sciencepublishinggroup.com
Reagents Oxalic Acid, AmmoniaReactants to form the titanyl oxalate complex. sciencepublishinggroup.com
pH 1-2Optimal range for clear solution and single crystal formation. sciencepublishinggroup.com
Crystallization Method Slow addition of ethanolInduces precipitation and growth of high-quality crystals. sciencepublishinggroup.com
Yield ~80%Achievable yield for the single crystal synthesis method. sciencepublishinggroup.com

Precursor Role in Advanced Material Synthesis

This compound is a highly valued precursor in materials science, particularly for the synthesis of titanium-containing materials like titanium dioxide (TiO₂). nih.gov Its thermal decomposition characteristics allow for its conversion into TiO₂ with controlled properties. nih.gov

Preparation of Titanium Dioxide (TiO₂) Nanomaterials

The synthesis of TiO₂ nanomaterials from this compound is a common application, leveraging the precursor's ability to decompose into titanium oxide upon heating. nih.gov This method is advantageous for producing TiO₂ with high purity and specific nanostructures. The thermal decomposition of related complex oxalates shows distinct reaction stages, ultimately leading to the formation of the metal oxide.

The sol-gel method is a versatile technique for producing metal oxides, and while often associated with alkoxide precursors, titanium oxalate complexes can also be employed. This process involves the transition of a solution system from a liquid "sol" into a solid "gel" phase. The sol-gel process allows for the synthesis of nanocrystalline TiO₂ photocatalysts. core.ac.uk

When using a precursor like ammonium titanyl oxalate, it is dissolved to form a solution which is then treated to induce gelation. The pH of the solution is a critical factor influencing the final TiO₂ phase. For instance, in sol-gel synthesis of TiO₂, lower acidity tends to favor the formation of the anatase phase, while higher acidity can promote the formation of the rutile phase. sciencepublishinggroup.com Studies on TiO₂ synthesis have shown that at a pH range of 4.4–6.8, only the anatase phase is observed after calcination at 500 °C. nih.gov However, under strongly acidic conditions (pH 3.2), a mixture of anatase, brookite, and a predominant rutile phase is formed. nih.gov The crystallite size is also affected by pH, with one study showing an increase from approximately 10 nm to 21 nm as the pH decreased from 6.8 to 5.0, followed by a decrease at a more acidic pH of 3.2. nih.gov

The calcination temperature is another crucial parameter. Increasing the calcination temperature generally leads to an increase in the crystallite size of the resulting TiO₂ nanoparticles. google.com For example, TiO₂ nanoparticles synthesized via a sol-gel method exhibited an increase in particle size from approximately 9 nm to 37 nm as the calcination temperature was raised from 250 °C to 600 °C. google.com

Table 2: Influence of pH on TiO₂ Nanoparticle Characteristics in Sol-Gel Synthesis (Calcined at 500°C)

Synthesis pHResulting Crystalline Phase(s)Average Crystallite Size (nm)Source(s)
6.8Anatase9.92 nih.gov
5.0Anatase21.02 nih.gov
4.4Anatase- nih.gov
3.2Rutile (dominant), Anatase, Brookite7.77 nih.gov

Hydrothermal synthesis is another prominent method for preparing crystalline TiO₂ powders from precursors like ammonium titanyl oxalate. This technique involves heating an aqueous solution of the precursor in a sealed vessel, known as an autoclave, to temperatures above the boiling point of water. The elevated temperature and pressure facilitate the dissolution and recrystallization of the material, leading to the formation of well-defined crystalline powders.

The use of titanium oxalate complexes as precursors in hydrothermal synthesis allows for the formation of various TiO₂ polymorphs, including anatase, rutile, and brookite, by tuning the reaction conditions. researchgate.net Specifically, the pH of the solution during hydrothermal treatment can significantly influence the resulting crystalline structure of TiO₂. researchgate.net For example, studies using oxalic acid have shown that anatase formation is favored at a pH of 2, while rutile is predominant at a pH range of 4 to 6. researchgate.net

Hydrothermal treatment of a titanium-rich solution derived from ammonium oxalate can yield rutile TiO₂ at temperatures between 250°C and 374°C. researchgate.netsciencepublishinggroup.com In some processes, a titanyl hydroxide solid, precipitated from an ammonium titanyl oxalate solution by adjusting the pH to about 7.5 with ammonium hydroxide, is hydrothermally treated to form nano-titanium dioxide. beilstein-journals.org The temperature and duration of the hydrothermal process are key variables. For instance, anatase TiO₂ nanorods have been synthesized using ammonia solution as a solvent via a hydrothermal method. nih.gov The synthesis of ultrafine TiO₂ nanowires has also been successfully achieved through hydrothermal methods. rsc.org

Table 3: Effect of Hydrothermal Conditions on TiO₂ Nanostructure Formation

Precursor SystemTemperature (°C)Duration (h)Key FindingsSource(s)
Potassium Titanyl Oxalate120-Formation of titanium oxalate intermediate. acs.org
Potassium Titanyl Oxalate150-Formation of durian-shaped rutile/anatase mixed crystal. acs.org
Titanium(IV) oxide in NaOH13024 - 42Formation of pure anatase TiO₂ nanotubes. nih.gov
Titanium(IV) oxide in NaOH130> 42Transformation to sodium titanate nanotubes. nih.gov
Titanium Tetraisopropoxide in KOH1605Formation of TiO₂ nanoparticles.
Encapsulation Techniques: Zeolite-Encapsulated Titanium(IV) Oxide

This compound is instrumental in the synthesis of titanium(IV) oxide (TiO₂) encapsulated within zeolites. This process is typically achieved through an ion-exchange method where zeolites, such as NaY, NH₄Y, or mordenite, are treated with an aqueous solution of this compound. rsc.org The TiO²⁺ species are exchanged into the zeolite cavities rather than depositing on the external surfaces. rsc.org

Subsequent calcination at elevated temperatures decomposes the oxalate complex, leading to the formation of TiO₂ nanoparticles encapsulated within the zeolite framework. researchgate.net Characterization using X-ray diffraction and UV-VIS reflectance spectroscopy indicates that the resulting TiO₂ particles are on the nanometer scale. rsc.org The encapsulated material exhibits a significant blue shift in its UV-VIS spectrum compared to bulk TiO₂, which is characteristic of quantum-sized particles. rsc.org These zeolite-encapsulated TiO₂ materials demonstrate notable photocatalytic activity, for instance, in the decomposition of nitrogen monoxide (NO) at room temperature under UV irradiation. researchgate.net

Table 1: Characteristics of Zeolite-Encapsulated TiO₂ Synthesized from this compound

PropertyObservationReference
Synthesis MethodIon-exchange with (NH₄)₂TiO(C₂O₄)₂·H₂O aqueous solution. rsc.org
Titanium Species LocationPrimarily inside zeolite cavities. rsc.org
Particle SizeNanometer scale, confirmed by lack of TiO₂ X-ray diffraction pattern. rsc.org
Spectroscopic PropertiesSignificant blue shift in UV-VIS reflectance spectrum (onset ca. 330 nm). rsc.org
PhotoreactivityExhibits photoreduction of methyl viologen and photocatalytic decomposition of NO. rsc.orgresearchgate.net

Deposition of Titanium Oxide Films: Electrolytic Methods

This compound is utilized as a soluble titanium source in electrolytes for the electrochemical deposition of titanium(IV) oxide (TiO₂) films. This method is considered simple, low-cost, and allows for facile control of the film properties.

In this process, a titanium hydroxide hydrate (B1144303) film is typically deposited onto an electrode surface from an aqueous solution containing (NH₄)₂TiO(C₂O₄)₂. This deposited film can then be converted into different crystalline forms of TiO₂, such as anatase or rutile, through a subsequent thermal treatment at high temperatures. One specific application involves an initial electrolysis step from an ammonium titanyl oxalate solution, followed by a pulse electrolysis in an electrolyte containing TiCl₃ to form the final TiO₂ film. Another related technique, plasma electrolytic oxidation (PEO), uses a similar oxalate complex, potassium titanium(IV) oxalate, where micro-arcs decompose the precursor to produce TiO₂ coatings on a titanium anode. rsc.org

Structural Elucidation and Coordination Chemistry of Ammonium Titanyl Oxalate Monohydrate

The precise arrangement of atoms and the nature of the chemical bonds within ammonium (B1175870) titanyl oxalate (B1200264) monohydrate, (NH₄)₂TiO(C₂O₄)₂·H₂O, have been extensively elucidated through crystallographic studies. These investigations reveal a complex and intricate solid-state structure that differs significantly from its behavior in solution.

Crystallographic Characterization

Unit Cell Parameters and Space Group Determination

Ammonium titanyl oxalate monohydrate crystallizes in the monoclinic system. utwente.nlutwente.nl Systematic absences observed in the X-ray diffraction data uniquely determined the space group as P2₁/c. utwente.nl The unit cell contains eight formula units (Z = 8). utwente.nlutwente.nl Detailed unit cell dimensions were determined at 20°C. utwente.nl

Crystallographic ParameterValueReference
Crystal SystemMonoclinic utwente.nlutwente.nl
Space GroupP2₁/c utwente.nlutwente.nl
a13.473(2) Å utwente.nlutwente.nl
b11.329(1) Å utwente.nlutwente.nl
c17.646(2) Å utwente.nlutwente.nl
β126.66(1)° utwente.nlutwente.nl
Volume (V)2160.6 ų utwente.nl
Formula Units (Z)8 utwente.nlutwente.nl
Single-Crystal X-ray Diffraction Analysis

The crystal structure was resolved using single-crystal X-ray diffractometer data. utwente.nlutwente.nl The structure was refined through least-squares methods employing isotropic thermal parameters, resulting in a conventional R factor of 7.0% for 2466 observed reflections. utwente.nlutwente.nl The intensity data were collected using the θ-2θ scan technique. utwente.nl

Titanium Coordination Environment: Distorted Octahedral Geometries

Each titanium(IV) atom within the tetranuclear complex is six-coordinated, adopting a distorted octahedral geometry. utwente.nlutwente.nl The coordination sphere of each titanium atom is composed of six oxygen atoms. utwente.nl

Two of these are bridging oxygen atoms (μ-oxo) that link to neighboring titanium atoms within the eight-membered ring. These two bridging oxygens are situated cis to one another. utwente.nlutwente.nl The remaining four coordination sites are occupied by four oxygen atoms from two bidentate oxalate groups. utwente.nlutwente.nl

The Ti-O bond lengths within the octahedron are not uniform, contributing to its distortion. The Ti-O bonds involving the bridging oxygens are shorter than those involving the oxalate oxygens that are positioned trans to the bridging oxygens. This lengthening is attributed to a charge displacement effect from dπ-pπ bonding within the Ti-O-Ti linkages. utwente.nlutwente.nl

Bond TypeBond Length (Å)Reference
Ti-O (bridging)1.785(7) - 1.855(6) utwente.nlutwente.nl
Ti-O (oxalate, trans to bridge)2.060(7) - 2.116(7) utwente.nlutwente.nl

Furthermore, most of the O-Ti-O angles within the coordination sphere deviate significantly from the ideal 90° of a perfect octahedron. utwente.nlutwente.nl

Solution State Speciation and Stability

In aqueous solution, the solid-state tetranuclear structure of ammonium titanyl oxalate breaks down. utwente.nl Studies involving molecular weight, electrodialysis, and anion exchange measurements conducted between pH 1 and 4 indicate that the predominant species in solution is a mononuclear complex, [Ti(OH)₂(C₂O₄)₂]²⁻. utwente.nl The presence of two protons in the formula was confirmed by polarographic measurements, supporting this formulation over the anhydrous [TiO(C₂O₄)₂]²⁻. utwente.nl

The stability of these mononuclear complexes in a 0.5 M NaClO₄ medium has been quantified. The following stability constants describe the formation of the 1:1 and 1:2 titanium-oxalate complexes in solution: utwente.nl

log β₁ = 7.90 ± 0.02

log β₂ = 13.24 ± 0.07

This demonstrates that while the solid state is defined by a large, oxygen-bridged polymer, the compound dissolves to form stable, discrete mononuclear dihydroxo species. utwente.nl

Solution State Speciation and Stability

pH-Dependent Solution Behavior

The behavior of the titanyl oxalate anion in aqueous solution is highly dependent on pH. Investigations combining molecular weight determination, electrodialysis, and anion exchange measurements have shown that between a pH of 1 and 4, the titanyl oxalate anion exists predominantly as a mononuclear species, specifically [Ti(OH)₂(C₂O₄)₂]²⁻. utwente.nl This finding indicates that the dissolution of solid this compound in an acidic aqueous medium leads to the hydrolysis of the titanyl ion (TiO²⁺).

The stability of these mononuclear complexes in solution has been quantified. For solutions of this compound in a 0.5 M NaClO₄ medium, computer-evaluated stability constants have been determined. utwente.nl The study of various related syntheses further underscores the importance of pH control. For instance, the precipitation of mixed cadmium and titanyl oxalate is completed at a pH of 3. researchgate.net Similarly, in the synthesis of barium titanate using the oxalate method, the final solution pH is adjusted to 4 to obtain the desired precipitate. researchgate.net The conversion of titanyl oxalate to ammonium titanyl oxalate itself is achieved by reacting it with an aqueous solution of ammonium oxalate at a pH of 4.25. researchgate.net

Table 1: Species and Conditions in Titanyl Oxalate Solutions

pH RangeDominant Species in SolutionMethod of ObservationReference
1 - 4Mononuclear [Ti(OH)₂(C₂O₄)₂]²⁻Molecular weight, electrodialysis, anion exchange utwente.nl
~3Precipitation of CdTiO(C₂O₄)₂Synthesis of mixed metal oxalates researchgate.net
4.25Formation of (NH₄)₂TiO(C₂O₄)₂Reaction with ammonium oxalate researchgate.net

Ligand Exchange Reactions and Complex Formation

Ammonium titanyl oxalate and its related species readily participate in ligand exchange reactions, leading to the formation of various other titanate complexes. These reactions are fundamental to its use as a precursor in materials synthesis. The formation of the [Ti(OH)₂(C₂O₄)₂]²⁻ ion in solution from the solid-state [Ti₄O₄(C₂O₄)₈]⁸⁻ can itself be viewed as a ligand exchange process where bridging oxo ligands are replaced by hydroxide (B78521) ligands from the aqueous solvent. utwente.nlutwente.nl

More direct examples of complex formation involve the reaction with other metal salts. When an aqueous solution of potassium titanyl oxalate is mixed with chloride solutions of divalent metals such as iron, cobalt, and nickel, mixed metal oxalates precipitate out in the pH range of 1.5–3. researchgate.net In the case of manganese, heating to 80 °C is required to induce the precipitation of the mixed oxalate. researchgate.net

Cation exchange reactions are also common. For example, an intermediate soluble species, oxalotitanic acid [H₂TiO(C₂O₄)₂], can be reacted with barium acetate. researchgate.net This results in a cation exchange, forming the insoluble precipitate barium titanyl oxalate [BaTiO(C₂O₄)₂]. researchgate.net The synthesis of ammonium titanyl oxalate can also be viewed through this lens, where titanyl oxalate is reacted with an aqueous solution of ammonium oxalate, leading to the formation of the stable ammonium salt of the complex. researchgate.net These reactions highlight the versatility of the oxalato-titanate system in forming new complexes through the substitution of either its ligands or its counter-ions. cymitquimica.com

Table 3: Examples of Ligand Exchange and Complex Formation Reactions

ReactantsProduct(s)Reaction TypepH/ConditionsReference
Potassium Titanyl Oxalate + Metal Chlorides (Fe, Co, Ni)Mixed Metal Oxalates (e.g., FeTiO(C₂O₄)₂)Complex FormationpH 1.5 - 3 researchgate.net
Potassium Titanyl Oxalate + Manganese ChlorideManganese Titanyl OxalateComplex Formation80 °C researchgate.net
Oxalotitanic Acid + Barium AcetateBarium Titanyl OxalateCation ExchangeRoom Temperature researchgate.net
Titanyl Oxalate + Ammonium OxalateAmmonium Titanyl OxalateComplex FormationpH 4.25 researchgate.net

Spectroscopic and Thermal Analysis of Ammonium Titanyl Oxalate Monohydrate and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing infrared and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within ammonium (B1175870) titanyl oxalate (B1200264) monohydrate.

Infrared Spectroscopic Analysis of Bonding Characteristics

Infrared (IR) spectroscopy offers significant insights into the bonding environment of ammonium titanyl oxalate monohydrate. The IR spectrum reveals characteristic absorption bands corresponding to the various functional groups present in the compound. Notably, the oxalate ligands, which play a crucial role in stabilizing the Ti(IV) center, exhibit distinctive vibrational modes in the 1300–1700 cm⁻¹ region. acs.org The vibrations associated with the titanyl (TiO) framework are also a key feature, providing information about the nature of the Ti-O bonds. acs.org

Interaction with other chemical species, such as hydrogen peroxide, can induce significant changes in the IR spectrum. For instance, the formation of a peroxo complex upon reaction with hydrogen peroxide introduces new vibrational modes, specifically the O-O stretching vibrations, in the 850–950 cm⁻¹ range. acs.org This indicates the coordination of the peroxide group to the titanium center, likely forming a Ti-O-O bridge. acs.org

A representative table of key IR absorption bands for this compound is provided below:

Wavenumber (cm⁻¹)AssignmentReference
1300–1700Oxalate ligand vibrations acs.org
850–950O-O stretching (in peroxo complex) acs.org

Raman Spectroscopic Investigations

Raman spectroscopy complements IR spectroscopy by providing information on the non-polar vibrations within the molecule. For oxalates, Raman spectroscopy is particularly effective in identifying the characteristic vibrational bands of the oxalate anion. researchgate.net Key Raman bands observed for oxalates include the symmetric stretching of the C-O bonds (ν_CO) around 1480 cm⁻¹, the C-C single bond stretch (ν_CC) near 920 cm⁻¹, and the bending of the O-C-O bond (δ_OCO) around 500 cm⁻¹. researchgate.net

Studies on various oxalate-containing compounds have demonstrated the utility of Raman spectroscopy in characterizing their structure. For instance, in ammonium vanadyl oxalatophosphite, distinct Raman bands are observed that are consistent with the features of oxalate groups. researchgate.net While specific Raman data for this compound is not extensively detailed in the provided search results, the general principles of oxalate Raman spectroscopy are applicable.

X-ray Photoelectron Spectroscopy (XPS) in Material Characterization

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound, XPS analysis can reveal crucial details about the oxidation state of titanium and the bonding environment of other constituent elements like oxygen, carbon, and nitrogen.

The XPS spectrum of this compound typically shows a prominent peak for Ti 2p at approximately 460 eV, which is indicative of the titanium's oxidation state. acs.org The O 1s spectrum, usually found in the 530-535 eV range, can be deconvoluted to distinguish between different oxygen environments, such as the lattice oxygen in Ti-O bonds (around 530.0 eV) and oxygen in other species like peroxide groups (around 535.0 eV) if present. acs.org The C 1s and N 1s peaks appear around 285 eV and 400 eV, respectively. acs.org

Changes in the chemical environment, for example, through interaction with hydrogen peroxide, can lead to shifts in the binding energies of these core levels. An increase in the Ti 2p binding energy would suggest the oxidation of titanium to a higher valence state. acs.org

Below is a table summarizing the typical binding energy regions for the core levels in an XPS spectrum of this compound:

Core LevelApproximate Binding Energy (eV)Reference
Ti 2p~460 acs.org
O 1s530-535 acs.org
C 1s~285 acs.org
N 1s~400 acs.org

Thermal Decomposition Pathways and Mechanisms

The thermal stability and decomposition behavior of this compound are critical for its application as a precursor in the synthesis of titanium-containing materials. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study these processes.

Thermogravimetric Analysis (TGA) of Dehydration and Degradation

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. egyankosh.ac.in A typical TGA curve for a hydrated compound like this compound will show distinct mass loss steps corresponding to dehydration and subsequent decomposition. The initial weight loss, occurring at lower temperatures, is generally attributed to the loss of water of hydration. libretexts.org

Following dehydration, further heating leads to the decomposition of the oxalate and ammonium ions. The decomposition of ammonium oxalate typically begins around 215°C and is complete by 265°C, yielding products such as ammonia (B1221849) (NH₃), carbon monoxide (CO), and carbon dioxide (CO₂). researchgate.net The decomposition of the titanyl oxalate moiety occurs at higher temperatures, ultimately leading to the formation of titanium dioxide (TiO₂). The precise temperatures and mass losses associated with each decomposition step provide valuable information about the stoichiometry and thermal stability of the compound. egyankosh.ac.inlibretexts.org

Differential Thermal Analysis (DTA) of Phase Transitions

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as a function of temperature. vbcop.org This technique is used to detect thermal events such as phase transitions, melting, crystallization, and decomposition reactions, which are accompanied by either an endothermic (heat absorbing) or exothermic (heat releasing) process. vbcop.orgu-szeged.hu

For this compound, the DTA curve would show endothermic peaks corresponding to the dehydration and decomposition steps observed in the TGA. vbcop.org Broad endothermic peaks are characteristic of dehydration reactions, while sharper endotherms often indicate melting or decomposition. vbcop.org Exothermic peaks can also be observed, for instance, due to the crystallization of the final decomposition product, such as titanium dioxide. scielo.br The combination of TGA and DTA provides a comprehensive understanding of the thermal behavior of the compound. researchgate.net

Formation of Titanium Oxide and Other Decomposition Products

The thermal decomposition of this compound, (NH₄)₂TiO(C₂O₄)₂·H₂O, is a multi-stage process involving the sequential release of its constituent components, ultimately yielding titanium oxide as the final solid product. This process is characterized by distinct mass loss events corresponding to the evolution of various gaseous products.

Studies on the thermal behavior of related complex oxalates, such as ammonium and potassium oxalates, show that ammonium titanyl oxalate is more stable than simple ammonium oxalate. researchgate.net The decomposition process for such complexes typically occurs in discrete steps, which can be analyzed using techniques like Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Effluent Gas Analysis (EGA). researchgate.nettainstruments.com

The decomposition pathway begins with the loss of hydration water, followed by the breakdown of the ammonium and oxalate ions. The oxalate groups' decomposition results in the release of carbon monoxide (CO) and carbon dioxide (CO₂). researchgate.netresearchgate.net Concurrently, the ammonium ions decompose to produce ammonia (NH₃) and water. researchgate.netscielo.br

The final stage of the thermal decomposition is the formation of titanium oxide (TiO₂). americanelements.com The characteristics of the resulting TiO₂, including its crystalline phase (anatase, brookite, or rutile), can be influenced by the conditions of the thermal treatment, such as temperature, atmosphere, and heating rate, as well as the pH during precursor synthesis. researchgate.net For instance, studies on related titanium oxalate complexes have shown that anatase is preferentially formed at lower pH values (e.g., pH 2), while rutile formation is dominant at higher pH levels (pH 4 to 6) during hydrothermal synthesis. researchgate.net The calcination, or heating, of the oxalate precursor converts it into the stable oxide form. americanelements.com

Table 1: Summary of Gaseous Decomposition Products

This table outlines the primary gaseous products evolved during the thermal decomposition of this compound.

Gaseous ProductChemical FormulaSource Component
Water VaporH₂OHydration water, decomposition of ammonium ions
AmmoniaNH₃Decomposition of ammonium ions
Carbon MonoxideCODecomposition of oxalate ions
Carbon DioxideCO₂Decomposition of oxalate ions

Table 2: Idealized Thermal Decomposition Stages

This table presents a model of the stepwise decomposition process, including the temperature ranges and resulting products, based on analyses of analogous compounds. tainstruments.comscielo.brsci-hub.st

StageApproximate Temperature RangeMass Loss EventSolid Phase Product
1~100-180°CRelease of hydration water (H₂O)Anhydrous Ammonium Titanyl Oxalate
2~180-300°CPartial release of NH₃, CO, CO₂, and H₂O from decomposition of ammonium and oxalate ions. scielo.brAmorphous intermediate titania-containing compound
3>300°CContinued release of gaseous products.Amorphous Titanium Oxide
4~600-900°CCrystallization of the amorphous oxide. scielo.brCrystalline Titanium Oxide (e.g., anatase, rutile)

Advanced Applications in Catalysis and Photocatalysis Research

Catalytic Roles in Organic Synthesis

Ammonium (B1175870) titanyl oxalate (B1200264) monohydrate is recognized for its catalytic activity in fundamental organic transformations, particularly in esterification and acylation reactions. mdpi.com Its utility as a catalyst stems from its ability to facilitate these reactions, which are crucial in the synthesis of a wide array of organic compounds. heavenmaterials.com

Esterification Reactions

Esterification, the process of forming an ester from a carboxylic acid and an alcohol, is a cornerstone of organic synthesis. Ammonium titanyl oxalate monohydrate has been identified as a catalyst in these reactions. mdpi.com The catalytic mechanism often involves the Lewis acidic nature of the titanium center, which activates the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. While specific, detailed research on reaction conditions and yields using this compound as the direct catalyst is not extensively documented in publicly available literature, its role as a titanium-based catalyst is noteworthy. Titanium compounds, in general, are known to be effective catalysts for esterification.

Acylation Reactions

Acylation reactions, which involve the introduction of an acyl group into a molecule, are fundamental in the synthesis of ketones, esters, amides, and other important organic compounds. This compound is also implicated as a catalyst in these processes. mdpi.com Similar to esterification, the catalytic activity is attributed to the titanium center, which can activate the acylating agent, thereby promoting the reaction with a nucleophile. The compound's utility in facilitating these reactions highlights its importance in synthetic organic chemistry. heavenmaterials.com

Photocatalytic Mechanisms and Efficiency Enhancement

This compound is a widely used precursor for the synthesis of titanium dioxide (TiO₂), a prominent photocatalyst. cymitquimica.com The properties of the resulting TiO₂, such as particle size, crystal phase (anatase, rutile, or brookite), and surface area, are crucial for its photocatalytic efficiency and can be influenced by the synthesis conditions using this compound as the starting material. researchgate.net

The fundamental mechanism of TiO₂ photocatalysis involves the generation of electron-hole pairs upon absorption of light with energy greater than or equal to its bandgap. mdpi.comnih.gov These charge carriers then migrate to the surface of the photocatalyst and initiate redox reactions. The photogenerated holes (h⁺) can oxidize water or hydroxide (B78521) ions to produce highly reactive hydroxyl radicals (•OH), while the electrons (e⁻) can reduce adsorbed oxygen to form superoxide (B77818) radical anions (O₂⁻•). researchgate.netrepec.org These reactive oxygen species (ROS) are powerful oxidizing agents that can degrade a wide range of organic pollutants.

Photocatalytic Degradation of Organic Pollutants (e.g., Methyl tert-Butyl Ether, Dyes)

The photocatalytic properties of TiO₂ derived from this compound are extensively utilized for the degradation of persistent organic pollutants in water and air.

Methyl tert-Butyl Ether (MTBE): MTBE is a gasoline additive that has become a widespread groundwater contaminant due to its high water solubility and resistance to biodegradation. Photocatalysis using TiO₂ has emerged as a promising technology for its removal. Studies have shown that the gas-phase photocatalytic oxidation of MTBE over illuminated TiO₂ can effectively degrade the compound, with intermediates such as tert-butyl formate (B1220265) and acetone (B3395972) being formed. semanticscholar.org The efficiency of this process is influenced by factors like residence time, initial MTBE concentration, and the presence of water vapor. Research has demonstrated that under optimal conditions, significant degradation of MTBE can be achieved. For instance, in a UV/TiO₂ system, up to 80% photodegradation of MTBE was observed within 60 minutes. nih.gov The phase composition of the TiO₂ photocatalyst, which can be controlled through the synthesis process from precursors like ammonium titanyl oxalate, has a significant impact on the degradation efficiency, with mixed-phase anatase-rutile TiO₂ showing high activity. core.ac.uk

Dyes: The textile industry releases large volumes of colored effluents containing synthetic dyes that are often toxic and non-biodegradable. TiO₂-based photocatalysis is an effective method for the decolorization and complete mineralization of these dyes. The mechanism involves the generation of reactive oxygen species that attack the chromophoric structure of the dye molecules, leading to their degradation. mdpi.comsci-hub.se The efficiency of dye degradation is dependent on parameters such as catalyst loading, pH, and initial dye concentration.

Table 1: Research Findings on Photocatalytic Degradation of Organic Pollutants using TiO₂

Pollutant Catalyst System Key Findings Degradation Efficiency Reference(s)
Methyl tert-Butyl Ether (MTBE) UV/TiO₂ Optimal conditions: pH 3.0, 2.0 g/L TiO₂. 80% in 60 min nih.gov
Methyl tert-Butyl Ether (MTBE) TiO₂ (anatase-rutile) Phase composition is a key parameter. 40% TOC removal in 1 hr semanticscholar.orgcore.ac.uk
Methyl Orange (MO) and Methylene (B1212753) Blue (MB) Mg-doped TiO₂ Nanoparticles showed potential for degradation under visible light. Reasonable degradation observed samaterials.com
Azo Dyes TiO₂ nanofilms Successful degradation in a miniaturized reactor. -

Role in Water Splitting Processes

The production of hydrogen from water using solar energy is a key goal for a sustainable energy future. Photocatalytic water splitting using semiconductor materials like TiO₂ is a promising approach to achieve this. nih.govnih.gov The process involves the generation of electron-hole pairs in the TiO₂ photocatalyst upon solar irradiation. The photogenerated electrons reduce water to produce hydrogen (H₂), while the holes oxidize water to produce oxygen (O₂). mdpi.comnih.gov

This compound can serve as a precursor for the synthesis of TiO₂ photocatalysts used in water splitting applications. researchgate.net The efficiency of these catalysts is highly dependent on their crystalline structure, surface area, and the presence of co-catalysts. While pure TiO₂ has limitations due to its wide bandgap and the rapid recombination of electron-hole pairs, various strategies are employed to enhance its performance, such as doping with metal ions, loading with noble metal co-catalysts (e.g., Pt, Ru), and creating heterojunctions with other semiconductors. researchgate.netrepec.orgresearchgate.netresearchmap.jp These modifications aim to improve visible light absorption, enhance charge separation, and provide active sites for the hydrogen and oxygen evolution reactions. nih.govnih.gov

Table 2: Hydrogen Production via Photocatalytic Water Splitting using Modified TiO₂ Catalysts

Catalyst Sacrificial Agent Hydrogen Production Rate Reference(s)
0.1 wt% Ru–TiO₂ (Imp) Not specified 23.9 mmol h⁻¹ g⁻¹ researchgate.net
0.3 wt% Ni–TiO₂ (Imp) Not specified 10.82 mmol h⁻¹ g⁻¹ researchgate.net
0.3 wt% Co–TiO₂ (Imp) Not specified 16.55 mmol h⁻¹ g⁻¹ researchgate.net
0.5Ni-P@TiO₂ Not specified 7.32 mmol h⁻¹ g⁻¹ researchgate.net
Pristine TiO₂ Not specified 0.086 mmol h⁻¹ g⁻¹ researchgate.net

Solar Energy Conversion Technologies: Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) represent a promising alternative to conventional silicon-based solar cells due to their low cost, ease of fabrication, and good performance under various light conditions. researchgate.netunt.edu A key component of a DSSC is the photoanode, which is typically made of a mesoporous layer of TiO₂ nanoparticles. This layer provides a large surface area for the adsorption of dye molecules, which are responsible for light absorption.

This compound is a suitable precursor for the synthesis of the anatase TiO₂ nanoparticles used in DSSC photoanodes. cymitquimica.comresearchgate.net The performance of a DSSC is critically influenced by the properties of the TiO₂ film, such as its crystallinity, particle size, and porosity, which affect dye loading, electron transport, and light scattering. nih.govrsc.org

The working principle of a DSSC involves the following steps:

Light absorption by the dye molecules adsorbed on the TiO₂ surface, leading to the excitation of electrons.

Injection of the excited electrons from the dye into the conduction band of the TiO₂.

Transport of the electrons through the mesoporous TiO₂ network to the transparent conducting oxide (TCO) coated glass substrate.

Flow of electrons through an external circuit to the counter electrode, generating an electric current.

Regeneration of the oxidized dye by a redox electrolyte (typically an iodide/triiodide couple).

Reduction of the oxidized electrolyte at the counter electrode by the returning electrons.

Table 3: Performance of Dye-Sensitized Solar Cells with Various TiO₂ Photoanodes and Dyes

TiO₂ Photoanode Dye Jsc (mA/cm²) Voc (V) FF PCE (%) Reference(s)
Anatase TiO₂ Nanosheets N719 - - - 4.56 rsc.org
TiO₂ Nanoparticles (P25) N719 - - - 3.64 rsc.org
Solvothermally Synthesized Anatase TiO₂ N719 - - - 7.7 nih.gov
Solvothermally Synthesized Anatase TiO₂ D149 - - - 6.9 nih.gov
Double-layered SPD type TiO₂ TPPF 5.69 0.69 0.67 2.64 nih.gov
Single-layered SP type TiO₂ TPPF 5.85 - - 2.50 nih.gov
Single-layered D type TiO₂ TPPF 3.69 - - 1.54 nih.gov
Anatase TiO₂ Microspheres N719 12.03 - - 5.4 researchgate.net
Commercial P25 N719 - - - 3.6 researchgate.net

Investigation of Active Species in Photocatalysis (Hydroxyl Radicals, Superoxide Radicals, Holes)

The photocatalytic efficiency of semiconductor materials, often synthesized using this compound as a precursor, is fundamentally dependent on the generation of highly reactive oxygen species (ROS). The primary active species responsible for the degradation of organic pollutants are photogenerated holes (h+), hydroxyl radicals (•OH), and superoxide radicals (O₂•⁻).

Upon irradiation with light of sufficient energy, electrons in the photocatalyst are excited from the valence band (VB) to the conduction band (CB), leaving behind positively charged holes in the VB. These holes are powerful oxidants themselves. Research on photocatalysts derived from this compound suggests that direct oxidation by photogenerated holes is a predominant degradation pathway. wiley-vch.de These surface-trapped holes can directly oxidize adsorbed organic molecules.

Hydroxyl radicals are widely recognized as a crucial oxidant in photocatalytic processes due to their high reactivity. wiley-vch.de However, the mechanism of their formation is a subject of detailed investigation. While it was traditionally thought that holes oxidize adsorbed water molecules or hydroxide ions to form •OH, recent studies suggest that the primary role of holes may be to initiate a sequence of reactions. acs.org For instance, holes can react with surface-bound water to form a trapped hydroxyl radical, which is essentially indistinguishable from a surface-trapped hole. researchgate.net Another significant pathway for •OH generation is the multi-step reduction of molecular oxygen by conduction band electrons, which can produce hydrogen peroxide (H₂O₂) as an intermediate that is subsequently reduced to hydroxyl radicals. wiley-vch.deacs.org

Dark Photocatalysis and Energy Storage

The concept of "dark photocatalysis" refers to catalytic reactions that occur after the light source has been removed, utilizing energy stored during the illumination phase. nih.govresearchgate.net This emerging field addresses the intermittent nature of solar energy by enabling on-demand release of stored chemical energy. Materials capable of such functions can be considered as "solar capacitors" or "solar batteries". nih.gov

The mechanism involves the photo-accumulation of long-lived electrons in trap states within the material's structure during irradiation. nih.govresearchgate.net These trapped electrons can be stored for extended periods, from hours to weeks, and then released in the dark to drive chemical reactions, such as hydrogen evolution or the reduction of pollutants. nih.govresearchgate.net

While direct research into dark photocatalysis using materials synthesized from this compound is still developing, the principles are highly relevant. For instance, the generation of hydrogen peroxide (H₂O₂) during photocatalysis represents a form of chemical energy storage. wiley-vch.de H₂O₂ can be produced via the reduction of oxygen and can later participate in oxidative reactions. Furthermore, some materials have been shown to prevent photoreduction, which hints at the potential for controlling charge separation and storage. cymitquimica.com In conventional photocatalytic systems, processes occurring in the dark are typically limited to adsorption of reactants onto the catalyst surface. However, the development of materials with deep electron traps, potentially achievable through tailored synthesis using precursors like this compound, opens a pathway to achieving true dark photocatalytic activity. nih.gov

Surface Reactivity and Catalytic Interfaces

The surface of a catalyst is where reactions occur, making its chemical and physical properties paramount to its performance. This compound is frequently used to create photocatalysts with high surface area and tailored surface chemistry, such as TiO₂ supported on zeolites or other nanocomposites. samaterials.com

The interaction between the catalyst surface and reactants is a critical initial step in any heterogeneous catalytic process. In photocatalysis, the adsorption of pollutant molecules onto the catalyst surface is a key reaction step that enhances degradation efficiency. The high ion-exchange capacity and large pore size of supports like zeolites, into which titania can be incorporated using an aqueous solution of this compound, provide an ideal interface for both adsorption and subsequent photocatalytic reaction.

Advanced surface characterization techniques provide insight into the reactivity of these interfaces. Fourier-transform infrared spectroscopy (FTIR) can identify the vibrational modes of functional groups on the catalyst surface. For this compound, FTIR spectra reveal characteristic Ti–O stretching vibrations. acs.org Upon interaction with other molecules like hydrogen peroxide, new vibrational modes corresponding to Ti-O-O (peroxide) linkages can be observed, providing direct evidence of surface reactions and the formation of intermediate species. acs.org

X-ray Photoelectron Spectroscopy (XPS) is another powerful tool for analyzing surface chemistry, providing information about the elemental composition and oxidation states of atoms at the interface. XPS analysis of materials derived from this compound can reveal a complex surface chemistry. acs.org For example, after interaction with hydrogen peroxide, a shift in the Ti 2p binding energy to higher values suggests the oxidation of titanium to the Ti(IV) state, which is crucial for understanding its role in redox processes. acs.org Deconvolution of the O 1s spectrum can distinguish between lattice oxygen (Ti–O) and surface peroxide species, confirming structural modifications at the catalytic interface. acs.org

Emerging Applications in Material Science and Electrochemistry

Development of Optical Materials

The inherent properties of ammonium (B1175870) titanyl oxalate (B1200264) monohydrate make it a candidate for use in optical components. The compound is available in high-purity and optical grades, which are essential for applications where light transmission and clarity are critical. americanelements.com

Due to its characteristic yellow crystalline structure, ammonium titanyl oxalate monohydrate is utilized in the preparation of specialized optical materials. samaterials.com This includes its application in the fabrication of optical filters and lenses, where its properties contribute to the desired optical performance of the components. samaterials.com

Advanced Sensor Technologies

The compound's ability to engage in complex chemical reactions and form stable complexes makes it a valuable material in the field of advanced sensor development. samaterials.com

This compound is employed in the detection and analysis of metal ions, a utility that stems from its strong complex-forming nature. samaterials.com It can also be incorporated into electrophotographic compositions where it serves as an antioxidant, preventing the photoreduction and nucleophilic attack on the surface of the photoconductor, which is a key principle in certain molecular detection systems. biosynth.com

A significant area of research is the use of this compound for detecting hydrogen peroxide (H₂O₂) vapor. The detection mechanism is based on a colorimetric reaction where the initially colorless titanium(IV)-oxo complex reacts with hydrogen peroxide. acs.org This interaction forms a distinct yellow-colored peroxo-Ti(IV) species, providing a clear visual indicator of H₂O₂'s presence. acs.org

This reaction involves the coordination of a bidentate peroxide ligand to the titanium center. acs.org Advanced analysis using X-ray Photoelectron Spectroscopy (XPS) after interaction with hydrogen peroxide reveals a shift in the Ti 2p orbital peak to a higher binding energy, which suggests the oxidation of titanium to a higher valence state, such as Ti(IV). acs.org This transformation is a key aspect of the sensing mechanism in redox reactions involving the compound. acs.org

In one novel approach, a dual-function sensor was created by doping ammonium titanyl oxalate (ATO) into a poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) composite film. mdpi.com This sensor exhibits both a colorimetric response and a chemiresistive response to hydrogen peroxide vapor (HPV). The electrical resistance of the film changes measurably upon exposure to different concentrations of HPV, allowing for quantitative analysis. mdpi.com

Table 1: Chemiresistive Response of PEDOT:PSS-ATO Film to Hydrogen Peroxide Vapor mdpi.com

HPV Concentration (ppm)Resistance Response (ΔR/R₀)
1.02.28
1.93.06
4.05.93
10.58.52

Electrochemical Energy Storage Research

The search for next-generation, high-energy-density electrode materials has led to increased interest in metal oxalate-based compounds for rechargeable batteries. magtech.com.cnresearchgate.net These materials are considered promising for applications in metal-ion batteries due to their potential for high energy density and excellent cycling stability. magtech.com.cn

This compound has been identified as a compound that may enhance the capacity of rechargeable batteries. biosynth.com Its addition to battery systems is suggested to increase their capacity by improving performance over repeated charging and discharging cycles. biosynth.com While research into this specific compound is ongoing, the broader class of metal oxalates has been investigated as alternative anode materials for lithium-ion batteries, demonstrating high capacities. researchgate.net These studies provide a foundation for exploring the potential of specific oxalate compounds like ammonium titanyl oxalate. For context, research on other metal oxalates has shown significant discharge capacities, highlighting the promise of this material class. researchgate.net

Table 2: Example Electrochemical Performance of Metal Oxalate Anodes for Lithium-Ion Batteries researchgate.net

Metal OxalateInitial Discharge Capacity (mAhg⁻¹)First Charge Capacity (mAhg⁻¹)
Nickel Oxalate1321786

Surface Modification Techniques

Formation of Titania-Based Nanofoam Surfaces

The creation of titania-based nanofoam and other highly porous or textured surfaces is a significant area of research, driven by the unique properties these structures offer, such as high surface area and altered tribological characteristics. Ammonium titanyl oxalate and related titanyl oxalate complexes are key precursors in these fabrication processes.

Hydrothermal treatment of aqueous solutions containing titanyl oxalate complexes can produce nanocrystalline titania powders with controlled particle size and morphology. researchgate.net Research has demonstrated that under specific conditions, such as the high-temperature hydrolysis of a concentrated complex titanyl oxalate acid solution, mesoporous anatase particles can be formed. researchgate.net These particles, ranging from 60-100 nm, contain numerous pores of 7-27 nm, creating a structure analogous to a nanofoam. researchgate.net

Another approach to creating structured surfaces involves the fabrication of tilted titania nanorods (TiNRs) to produce nanotextured surfaces with specific frictional properties. nih.gov While this study used glancing angle deposition (GLAD), the fundamental material, titania, can be sourced from precursors like ammonium titanyl oxalate. Such surface texturing at the nanoscale is a powerful method for tailoring the properties of materials for advanced applications. nih.gov The synthesis of titania nanoparticles, which are the building blocks for these surfaces, is a well-established process where control over particle size, shape, and crystalline phase is critical for the final material's properties. acs.org

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 10580-03-7 samaterials.comthermofisher.com
Molecular Formula (NH₄)₂TiO(C₂O₄)₂·H₂O samaterials.comamericanelements.com
Molecular Weight ~294.0 g/mol samaterials.com
Appearance White to light beige crystalline powder or crystals thermofisher.com
Solubility Soluble in water samaterials.com
Melting Point 170-175 °C (Decomposes) samaterials.com
Density 1.78-1.82 g/cm³ samaterials.com
IUPAC Name diazanium;oxalate;oxotitanium(2+);hydrate (B1144303) americanelements.com

Adsorbent Column Development for Heavy Metal Remediation

The synthesis of titania nanomaterials from precursors like ammonium titanyl oxalate provides a highly effective adsorbent for removing heavy metal ions from contaminated water. samaterials.comnih.gov These titania-based adsorbents can be integrated into adsorbent columns, enabling their use in continuous flow systems for practical environmental remediation. nih.gov

Research has shown that nanometer-sized titanium dioxide possesses a significant capacity for adsorbing various heavy metal ions, with removal rates exceeding 90% under optimal pH conditions (8.0-9.0). nih.gov The effectiveness of these materials stems from their high surface area and the chemical affinity of the titania surface for heavy metals. nih.govacs.org

Recent studies have focused on enhancing the performance and reusability of these adsorbents. In one study, nano-TiO₂ was surface-modified with sulfhydryl groups (nano TiO₂-SH), resulting in a novel adsorbent with exceptional performance. frontiersin.orgresearchgate.net This modified titania demonstrated very high removal efficiencies for several critical heavy metal pollutants. frontiersin.orgresearchgate.net Furthermore, the adsorbent showed excellent stability, maintaining over 96% efficiency after five cycles of adsorption and desorption, highlighting its potential for use in reusable adsorbent columns. frontiersin.orgresearchgate.net The development of hierarchically porous titania beads, which can be packed into columns, further facilitates their practical deployment for treating industrial effluents like acid mine drainage. nih.gov

Table 2: Research Findings on Heavy Metal Adsorption by Titania-Based Adsorbents

Adsorbent Target Metal Ion(s) Key Findings Source(s)
Sulfhydryl-modified nano-TiO₂ (nano TiO₂-SH) Hg²⁺, Cd²⁺, Pb²⁺ Maximum adsorption efficiencies reached 98.3% for Hg²⁺, 98.4% for Cd²⁺, and 98.4% for Pb²⁺. frontiersin.orgresearchgate.net
Sulfhydryl-modified nano-TiO₂ (nano TiO₂-SH) Hg²⁺, Cd²⁺, Pb²⁺ After 5 cycles, adsorption efficiency remained above 96% for all three ions. frontiersin.org
Nanometer TiO₂ Cu, Cr, Mn, Ni Adsorption rates were over 90% in a pH range of 8.0-9.0. nih.gov
Mesoporous Titania Beads Cr(VI) Removed 6.7 mg of Cr(VI) per gram of adsorbent from a solution with an initial concentration of 8.0 mg/L at pH 2.0. acs.org
TiO₂ Nanoparticles Pb, Cd, Ni, Cu, Zn Nanoparticles demonstrated faster adsorption kinetics than bulk particles and were effective at simultaneously removing multiple metals. nih.gov

Computational and Theoretical Studies on Ammonium Titanyl Oxalate Monohydrate

Density Functional Theory (DFT) Calculations for Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively employed to predict and analyze the structural properties of crystalline solids like ammonium (B1175870) titanyl oxalate (B1200264) monohydrate. Advanced simulation techniques such as DFT can provide high-resolution depictions of molecular arrangements and interaction mechanisms at the atomic scale. researchgate.net

Experimental work has established that ammonium titanyl oxalate monohydrate crystallizes in a monoclinic system with the space group P2₁/c. researchgate.netcore.ac.uk The anion in the solid state is known to consist of complex cyclic tetranuclear units. researchgate.netmdpi.com DFT calculations can be used to optimize this experimentally determined crystal structure, calculating the theoretical lattice parameters and bond lengths that minimize the total energy of the system. These calculated values can then be compared with experimental data from X-ray diffraction to validate the accuracy of the computational model.

DFT calculations can also be used to generate the most stable molecular conformation, which can assist in the determination of crystal structures from powder X-ray diffraction data, particularly for complex materials. researchgate.net

Table 7.1: Reported Crystallographic Data for this compound This table is interactive. Users can sort columns by clicking on the headers.

Property Value Source
Crystal System Monoclinic researchgate.netcore.ac.uk
Space Group P2₁/c researchgate.netcore.ac.uk
a (Å) 13.473(2) core.ac.uk
b (Å) 11.329(1) core.ac.uk
c (Å) 17.646(2) core.ac.uk
β (°) 126.66(1) core.ac.uk
Z (formula units/cell) 8 researchgate.netcore.ac.uk

Modeling of Electronic Structure and Bonding

The electronic structure and nature of chemical bonding are fundamental to understanding the chemical and physical properties of this compound. The central titanium ion (Ti⁴⁺) is coordinated to bidentate oxalate ligands (C₂O₄²⁻) and an oxygen atom from the titanyl group (Ti=O), with a water molecule (H₂O) also present in the crystal lattice. researchgate.net The anion exists as a complex tetranuclear structure, specifically [Ti₄O₄(C₂O₄)₈]⁸⁻, in the solid state. researchgate.netmdpi.com

These models are also critical for understanding how interactions with other molecules, such as hydrogen peroxide, can influence the compound's electronic properties and reactivity, which is significant for its catalytic applications. researchgate.net The stability of the complex is largely attributed to the chelation effect of the oxalate ligands, which form stable five-membered rings with the titanium ion.

Simulation of Spectroscopic Signatures

Theoretical simulations are invaluable for interpreting experimental spectroscopic data. By calculating the expected spectroscopic signatures, researchers can assign specific spectral features to particular molecular vibrations or electronic transitions.

For this compound, DFT calculations can predict its vibrational spectrum (Infrared and Raman). These simulations help in assigning the absorption bands observed in experimental Fourier Transform Infrared (FTIR) spectra. researchgate.net For instance, the characteristic vibrational modes of the oxalate ligands, including symmetric and asymmetric C=O stretching and C-O stretching, can be precisely identified. researchgate.net Similarly, the Ti-O stretching vibrations within the titanyl framework can be simulated to confirm their position in the experimental spectrum. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) is another technique where simulation provides crucial insights. Theoretical calculations of core-level binding energies can help interpret experimental XPS data, confirming the oxidation state of titanium (Ti⁴⁺) and identifying the different chemical environments of oxygen, carbon, and nitrogen atoms within the compound. researchgate.net

Table 7.2: Key Spectroscopic Features of this compound and their Theoretical Basis This table is interactive. Users can sort columns by clicking on the headers.

Spectroscopic Technique Wavenumber/Energy Region Assignment Theoretical Insight Source
FTIR 3100–3600 cm⁻¹ N–H and O–H stretching Vibrations from ammonium ions and water of hydration researchgate.net
FTIR 1300–1700 cm⁻¹ Symmetric & asymmetric C=O and C-O stretching Vibrational modes of coordinated oxalate ligands researchgate.net
FTIR 450–800 cm⁻¹ Ti–O stretching Vibrations of the titanyl (TiO) framework researchgate.net
XPS ~460 eV Ti 2p Binding energy confirms the Ti(IV) oxidation state researchgate.net
XPS ~530-535 eV O 1s Overlapping signals from lattice oxygen (Ti=O, Ti-O-C) and water researchgate.net
XPS ~400 eV N 1s Binding energy of nitrogen in the ammonium cation (NH₄⁺) researchgate.net

Theoretical Prediction of Thermodynamic Properties

The thermodynamic properties of a compound, such as its enthalpy of formation, heat capacity, and Gibbs free energy, are essential for understanding its stability and reactivity, particularly during thermal processes like calcination where this compound is converted to titanium dioxide.

DFT calculations can be a powerful tool for predicting these properties from first principles. By calculating the total electronic energy of the optimized crystal structure and the vibrational frequencies, it is possible to derive key thermodynamic functions. For example, the enthalpy of formation can be calculated by subtracting the total energies of the constituent elements in their standard states from the total energy of the compound. Similarly, heat capacity can be predicted by analyzing the phonon density of states.

While these theoretical methods are well-established, specific computational studies detailing the predicted thermodynamic properties of this compound are not widely available in the surveyed literature. Such studies would be highly valuable for optimizing the industrial processes that use this compound as a precursor.

Molecular Dynamics Simulations of Solid-State Behavior

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. researchgate.net For solid-state materials, MD simulations are instrumental in understanding dynamic processes such as phase transitions, thermal expansion, and decomposition mechanisms.

An MD simulation of this compound could provide a time-resolved, atomic-level view of its behavior as a function of temperature. By applying classical force fields or using ab initio MD (which combines MD with DFT), researchers could simulate the thermal decomposition process. This would involve observing the breaking of coordination bonds, the release of water, ammonia (B1221849), and carbon oxides, and the subsequent rearrangement of the remaining atoms to form titanium dioxide. Such simulations could identify intermediate species and transition states, providing a detailed mechanistic understanding that is difficult to capture experimentally.

Techniques such as data-assimilated molecular dynamics (DAMD) can supplement theoretical simulations with experimental data to achieve rapid and accurate structural optimization. researchgate.net Despite the potential of these powerful techniques, specific MD simulation studies focused on the solid-state behavior and thermal decomposition of this compound are not prominently featured in the existing scientific literature.

Future Research Directions and Unexplored Avenues

Novel Synthesis Strategies for Tailored Nanostructures

The development of advanced materials is intrinsically linked to the precise control of their nanoscale architecture. Future research into ammonium (B1175870) titanyl oxalate (B1200264) monohydrate (ATO) will likely focus on pioneering new synthesis routes to create nanostructures with tailored properties. One promising avenue is the use of ATO as a precursor for N-doped TiO₂ photocatalysts through controlled calcination at various temperatures. researchgate.net This method allows for the creation of pure anatase phase N-TiO₂ at temperatures below 700 °C, with a mixture of anatase and rutile phases forming at 700 °C. researchgate.net

Another innovative approach involves using ATO in combination with other metal precursors and a nitrogen source, such as guanidine (B92328) carbonate, to synthesize mixed-metal carbonitrides. acs.org This strategy has been successfully employed to prepare mixed niobium-titanium carbonitride materials, demonstrating the potential to create a diverse range of complex nanostructured materials for applications like electrocatalyst supports. acs.org Furthermore, research into the ion-exchange properties of ATO with porous hosts like zeolites has shown that TiO₂ nanoclusters can be formed within the zeolite cavities, offering a method to control particle size and modulate photocatalytic activity. researchgate.netvdoc.pub The equilibrium that exists in solution between ATO and nanocrystalline titanium dioxide can be manipulated by changing solvent polarity or adding salts, offering a simple means to direct the spontaneous generation of nanoparticles at room temperature. researchgate.net

Synthesis StrategyResulting NanostructureKey Research Finding
Controlled CalcinationN-doped TiO₂ (Anatase/Rutile)Temperature control during calcination of ATO allows for phase-selective synthesis of nitrogen-doped titania. researchgate.net
Co-reaction with Guanidine CarbonateMixed Niobium-Titanium CarbonitrideATO can be used with ammonium niobate oxalate to form homogeneous mixed-metal carbonitride nanocrystallites (10-50 nm). acs.org
Ion Exchange with ZeolitesTiO₂ Nanoclusters in Zeolite PoresTitanium species from ATO can be exchanged into zeolite cavities, creating encapsulated TiO₂ nanoclusters with altered optical properties. researchgate.net
Solution Equilibrium ManipulationSpontaneous TiO₂ NanoparticlesShifting the solution equilibrium by altering solvent polarity can induce the formation of crystalline TiO₂ nanoparticles from ATO at room temperature. researchgate.net

Advanced Spectroscopic Probes for In-Situ Analysis

Understanding the dynamic changes that ammonium titanyl oxalate monohydrate undergoes during reactions is critical for optimizing its use. Future studies will increasingly rely on advanced spectroscopic techniques for in-situ analysis, providing real-time insights into structural and chemical transformations. Techniques such as Fourier-transform infrared (FTIR) and X-ray photoelectron spectroscopy (XPS) are invaluable. For instance, FTIR can monitor Ti-O stretching vibrations, offering a window into the bonding dynamics within the titanyl framework as it interacts with other molecules. acs.org XPS provides crucial information on the oxidation state of titanium; a shift in the Ti 2p peak to higher binding energy after interaction with hydrogen peroxide, for example, suggests the oxidation of Ti(IV), which is key to understanding its role in redox processes. acs.org

The application of Raman spectroscopy is also essential for investigating phase composition, structure, and lattice dynamics, as demonstrated in studies of materials derived from Ti-oxalate precursors. researchgate.net For more complex systems, such as in photocatalysis, in-situ electron paramagnetic resonance (EPR) investigations can reveal the generation and behavior of radical species, providing a deeper understanding of the reaction pathway. mdpi.com The combination of these techniques allows for a comprehensive characterization of materials synthesized from ATO, from their bulk structure to their surface chemistry and electronic properties. acs.orgresearchgate.net

Spectroscopic ProbeType of AnalysisInformation Gained
Fourier-Transform Infrared (FTIR) SpectroscopyIn-Situ Vibrational AnalysisMonitors changes in molecular structure and bonding, particularly the Ti-O stretching vibrations in the titanyl framework during reactions. acs.org
X-ray Photoelectron Spectroscopy (XPS)Surface Chemical State AnalysisDetermines the elemental composition and oxidation states at the material's surface, such as the oxidation of the titanium center. acs.orgacs.orgresearcher.life
Raman SpectroscopyStructural & Phase AnalysisInvestigates phase composition (e.g., anatase vs. rutile), crystal structure, and lattice dynamics of ATO-derived materials. researchgate.netresearchgate.net
Electron Paramagnetic Resonance (EPR) SpectroscopyIn-Situ Radical DetectionIdentifies and tracks paramagnetic species and radical intermediates, offering mechanistic insights into photocatalytic reactions. mdpi.com

Mechanistic Insights into Complex Reaction Pathways

While this compound is used in various synthetic processes, the precise mechanisms governing its transformations are often not fully understood and remain a subject of debate. researcher.life Future research must focus on elucidating these complex reaction pathways. A significant area of exploration is the interaction between ATO and hydrogen peroxide, which is relevant for sensor and catalytic applications. acs.org Computational modeling, including density functional theory (DFT) and molecular dynamics (MD) simulations, can provide high-resolution depictions of molecular arrangements and interaction mechanisms at the atomic scale. acs.org These models can integrate electrostatic forces, van der Waals interactions, and covalent bonding to clarify the mechanistic steps involved. acs.org

Another fundamental area of study is the solution chemistry of ATO itself. Research has revealed an equilibrium between the dissolved titanyl oxalate complex and the formation of nanocrystalline TiO₂, which can be shifted by environmental conditions. researchgate.net Understanding and controlling this equilibrium is key to designing room-temperature synthesis routes for titania nanoparticles. researchgate.net Investigating the reaction mechanism is also crucial for its use in electrocatalysis, where understanding catalyst degradation and dissolution pathways is essential for developing stable and practical materials. researchgate.net

Integration in Hybrid Material Systems

A major frontier for this compound research is its use as a precursor for integrating photoactive species like TiO₂ into hybrid material systems. Geopolymers, which are environmentally friendly inorganic polymers often derived from industrial waste, are a particularly promising matrix. mdpi.comencyclopedia.pub An effective method involves incorporating TiO₂ into a geopolymer by ion exchange with an aqueous solution of ATO. mdpi.comencyclopedia.pubdokumen.pub This technique facilitates the growth of anatase-type TiO₂ nanoparticles within the geopolymer's microporous structure, creating a photoactive composite capable of degrading organic pollutants like methylene (B1212753) blue. mdpi.comencyclopedia.pub

Similarly, zeolites serve as excellent hosts for creating photocatalytic nanocomposites. cambridge.org TiO₂/zeolite nanocomposites can be prepared via ion exchange with ATO, followed by calcination. cambridge.org This method has been used to create materials for the photodegradation of pollutants such as tetracycline. cambridge.org The unique, porous crystalline structure of zeolites can influence the size and properties of the encapsulated TiO₂ particles, potentially modulating the photocatalytic activity and selectivity. researchgate.netvdoc.pub Future work will likely explore a wider range of matrix materials and optimize the interface between the ATO-derived nanoparticles and the host to enhance performance in applications ranging from environmental remediation to catalysis. acs.orgmdpi.com

Hybrid SystemMatrix MaterialRole of ATOApplication
Photocatalytic GeopolymerMetakaolin-based GeopolymerPrecursor for in-situ growth of anatase TiO₂ nanoparticles via ion exchange. mdpi.comencyclopedia.pubDegradation of organic dyes (e.g., methylene blue). mdpi.comencyclopedia.pub
Photocatalytic ZeoliteClinoptilolite (CLP) ZeoliteTitanium source for creating TiO₂/CLP nanocomposites through ion exchange. cambridge.orgPhotodegradation of pharmaceutical antibiotics (e.g., tetracycline). cambridge.org
Zeolite-Encapsulated NanoclustersZeolite Y, MordenitePrecursor for forming TiO₂ nanoclusters within zeolite cavities to tune photoactivity. researchgate.netvdoc.pubSelective photooxygenation reactions. researchgate.net
Cellulose-Based SensorsPaper / Cellulose FibersProvides the Ti(IV) complex for colorimetric detection reactions. acs.orgcore.ac.ukTrace vapor detection of hydrogen peroxide. acs.orgcore.ac.uk

Scale-Up Considerations for Industrial and Academic Applications

For this compound to transition from a laboratory reagent to a widely used industrial precursor, research into the scalability of its synthesis and application is essential. ATO is already a key compound in the production of high-quality titanium dioxide for pigments and ceramics. heavenmaterials.comgoogle.com Processes that use ATO to produce titanyl hydroxide (B78521), which is then calcined to form rutile or anatase TiO₂, highlight its industrial relevance. google.com A critical factor for economic viability is the ability to recycle reagents. Future process development could focus on optimizing the recovery and reuse of oxalate-containing reagents and ammonia (B1221849), thereby reducing operating costs and waste. google.com

Furthermore, applications in advanced technologies require scalable implementation. For example, cellulose-based colorimetric sensors that use ATO for the detection of hydrogen peroxide vapor have potential for large-scale use in environmental monitoring and industrial safety. acs.org Research in this area should address the challenges of cost, manufacturing consistency, and integration into practical devices. acs.org Similarly, its use in producing electrocatalyst supports, such as niobium-titanium carbonitrides, necessitates the development of synthesis routes that are not only effective but also energy-efficient and scalable for commercial production. researchgate.netacs.org

Environmental Sustainability Aspects of Synthesis and Application

In line with the principles of green chemistry, future research on this compound must address the environmental sustainability of its entire lifecycle. alfa-chemistry.comalfa-chemistry.com This involves developing greener synthesis routes for ATO itself and for the materials derived from it. A significant advantage is ATO's utility in creating environmentally friendly materials. For instance, its use in fabricating photocatalytic geopolymers leverages industrial wastes as the matrix material, contributing to a circular economy. mdpi.comencyclopedia.pub These composites offer a sustainable solution for treating hazardous pollutants in wastewater and the atmosphere. mdpi.comencyclopedia.pub

The development of processes with minimal hazardous by-products and efficient resource utilization is paramount. alfa-chemistry.com The oxalate route for producing specialty oxides, for which ATO is a key precursor, can be more environmentally friendly than other methods if reagent recycling is implemented effectively. google.com Research should also focus on the long-term environmental impact and stability of ATO-derived nanomaterials, ensuring that their application in areas like water purification does not lead to secondary contamination. cambridge.org By focusing on sustainable practices, researchers can harness the full potential of this compound while balancing productivity with environmental responsibility. alfa-chemistry.com

Q & A

Basic: What are the standard methodologies for synthesizing high-purity ammonium titanyl oxalate monohydrate, and how can its purity be validated?

Answer:
Synthesis typically involves reacting titanium(IV) precursors (e.g., TiO₂ or TiCl₄) with oxalic acid and ammonium oxalate under controlled acidic conditions. For example, dissolving TiO₂ in concentrated sulfuric acid, followed by precipitation with ammonium oxalate in aqueous solution, yields the compound . Purity validation employs:

  • Titrimetry : Quantifying unreacted oxalate ions via redox titration with KMnO₄ .
  • Spectroscopy : FTIR analysis to confirm characteristic peaks (e.g., ν(C=O) at ~1650 cm⁻¹ and Ti-O vibrations at ~600 cm⁻¹) .
  • XRD : Comparing lattice parameters (e.g., space group P2₁/c, unit cell dimensions a=6.21 Å, b=12.38 Å, c=7.89 Å) to reference data .

Basic: How does this compound function as a precursor in titanium oxide synthesis, and what experimental parameters influence particle morphology?

Answer:
Thermal decomposition of the compound (e.g., calcination at 400–600°C) produces TiO₂ nanoparticles. Key parameters include:

  • Heating rate : Slow ramping (~2°C/min) reduces agglomeration.
  • Atmosphere : Annealing in oxygen yields anatase, while inert atmospheres favor rutile .
  • Precursor concentration : Higher concentrations (>0.1 M) lead to larger crystallites (verified via Scherrer equation analysis of XRD data) .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound in aqueous systems?

Answer:
Discrepancies often arise from ionic strength effects and competing equilibria (e.g., hydrolysis of Ti⁴⁺). Methodological recommendations:

  • Ionic strength adjustment : Use a background electrolyte (e.g., NH₄NO₃) to stabilize ionic activity .
  • Temperature control : Measure solubility at fixed temperatures (e.g., 25°C ± 0.1°C) using gravimetric or conductometric methods .
  • Speciation modeling : Employ software like PHREEQC to account for Ti-oxalate complexes (e.g., [TiO(C₂O₄)₂]²⁻) .

Advanced: What strategies mitigate impurity-induced defects in single crystals of this compound for optoelectronic studies?

Answer:
Impurities (e.g., Fe³⁺, Cr³⁺) alter growth kinetics and defect density. Mitigation approaches include:

  • Recrystallization : Multi-step purification using ethanol-water mixtures to remove divalent cations .
  • Doping control : Introduce chelating agents (e.g., EDTA) during synthesis to sequester metal impurities .
  • Metastable zone optimization : Determine the supersaturation range via polythermal methods to minimize inclusion formation .

Basic: What analytical techniques are critical for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Answer:

  • ICP-OES/MS : Quantifies titanium content with detection limits <1 ppb .
  • Ion chromatography : Separates oxalate ions using a carbonate/bicarbonate eluent and suppressed conductivity detection .
  • UV-Vis spectroscopy : Measures absorbance at 616–620 nm (λmax for Ti³⁺ intermediates in acidic media) .

Advanced: How do coordination environment variations in this compound impact its reactivity in photocatalytic applications?

Answer:
The Ti(IV)-oxalate coordination geometry ([TiO(C₂O₄)₂]²⁻) governs charge transfer efficiency. Key factors:

  • Ligand substitution : Replace oxalate with carboxylates (e.g., citrate) to modify bandgap energy (confirmed via Tauc plot analysis) .
  • pH-dependent stability : Below pH 3, protonation of oxalate ligands destabilizes the complex, reducing photocatalytic activity .
  • In situ XAFS : Monitors Ti coordination changes during irradiation to correlate structure-activity relationships .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and lab coats due to oxalate toxicity .
  • Ventilation : Use fume hoods to avoid inhalation of decomposition products (e.g., NH₃, CO) .
  • Spill management : Neutralize with calcium carbonate to precipitate calcium oxalate .

Advanced: How can time-resolved spectroscopic methods elucidate the mechanism of electrochemiluminescence (ECL) in systems containing this compound?

Answer:
The compound acts as a co-reactant with Ru(bpy)₃²⁺. Mechanistic studies involve:

  • Chronoamperometry : Measures ECL intensity vs. potential to identify oxidative/reductive pathways .
  • TRES (time-resolved emission spectroscopy) : Resolves excited-state lifetimes of Ru(bpy)₃²⁺* in the presence of oxalate radicals .
  • Simulations : Apply Marcus theory to model electron transfer kinetics between Ti-oxalate complexes and luminophores .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.